molecular formula C8H16ClNS B1315734 1-Thia-4-azaspiro[4.5]decane hydrochloride CAS No. 933-41-5

1-Thia-4-azaspiro[4.5]decane hydrochloride

Cat. No. B1315734
CAS RN: 933-41-5
M. Wt: 193.74 g/mol
InChI Key: IOASODGEZSLHHY-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.5]decane hydrochloride is a chemical compound with the linear formula C8H16ClNS . It has a molecular weight of 193.74 .


Synthesis Analysis

The synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives involves a one-pot three-component reaction. This includes the condensation of ketones such as 4-methylcyclohexanone and cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene .


Molecular Structure Analysis

The InChI code for 1-Thia-4-azaspiro[4.5]decane hydrochloride is 1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Thia-4-azaspiro[4.5]decane derivatives are primarily condensation reactions .


Physical And Chemical Properties Analysis

1-Thia-4-azaspiro[4.5]decane hydrochloride has a molecular weight of 193.74 .

Scientific Research Applications

Anticancer Activity

1-Thia-4-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer activities. These compounds showed moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116) (Flefel et al., 2017).

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus and influenza virus. Certain compounds within this series inhibited human coronavirus 229E replication, with one compound showing comparable activity to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety were synthesized and showed potent antiviral activity against influenza A and B viruses, suggesting a potential role as influenza virus fusion inhibitors (Göktaş et al., 2012).

Antimicrobial Activity

Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one were synthesized and showed moderate to good antimicrobial activity against various strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis (Singh et al., 2021).

Synthetic Methodologies

Significant work has been done on the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, contributing to drug discovery and development. These studies involve the creation of multifunctional modules for drug discovery, highlighting the structural diversity and potential of 1-thia-4-azaspiro[4.5]decane derivatives as key components in medicinal chemistry (Li et al., 2013).

properties

IUPAC Name

1-thia-4-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-4-8(5-3-1)9-6-7-10-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOASODGEZSLHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556747
Record name 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thia-4-azaspiro[4.5]decane hydrochloride

CAS RN

933-41-5
Record name 1-Thia-4-azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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